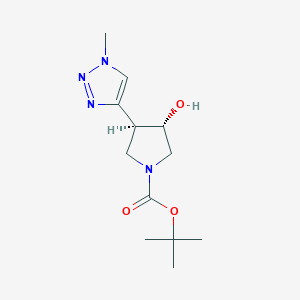
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H16N4O3, with a molecular weight of approximately 232.26 g/mol. The structure features a pyrrolidine ring substituted with a hydroxy group and a triazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Preliminary studies suggest that the compound may act as an agonist or antagonist at various neurotransmitter receptors, particularly in the central nervous system (CNS).
1. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies on related pyrrolidine derivatives have shown efficacy in models of neurodegeneration by modulating dopaminergic pathways and reducing oxidative stress . The triazole component may enhance these effects by improving receptor binding affinity.
2. Antioxidant Activity
Compounds containing triazole rings are often investigated for their antioxidant properties. The presence of the hydroxyl group in this compound suggests potential free radical scavenging abilities, which could contribute to its neuroprotective effects .
3. Potential Anticancer Activity
Emerging studies suggest that triazole-containing compounds may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms involve interference with cellular signaling pathways crucial for cancer cell proliferation .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving animal models of Parkinson's disease, compounds structurally related to this compound demonstrated significant neuroprotective effects. These compounds improved motor functions and reduced neuroinflammation markers .
Case Study 2: Antioxidant Efficacy
A comparative analysis of various triazole derivatives revealed that those similar to this compound exhibited high antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, indicating potential therapeutic applications in oxidative stress-related disorders .
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(1-methyltriazol-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)16-5-8(10(17)7-16)9-6-15(4)14-13-9/h6,8,10,17H,5,7H2,1-4H3/t8-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFDMPOXKRXCY-WCBMZHEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CN(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CN(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














